

# An In-depth Technical Guide to 4-Nitrophenyl Acetate

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## Compound of Interest

Compound Name: 4-Nitrophenyl acetate

Cat. No.: B032502

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This technical guide provides a comprehensive overview of **4-Nitrophenyl acetate** (4-NPA), a crucial chromogenic substrate in biochemical assays and a versatile reagent in organic synthesis. This document details its chemical structure, physicochemical properties, spectroscopic data, and provides detailed experimental protocols for its synthesis and application in enzyme kinetics.

## Chemical Structure and Identification

**4-Nitrophenyl acetate** is an ester of acetic acid and 4-nitrophenol. The presence of the electron-withdrawing nitro group on the phenyl ring makes the ester bond susceptible to nucleophilic attack, a key feature in its application as a substrate for hydrolytic enzymes.

Table 1: Chemical Identifiers for **4-Nitrophenyl Acetate**

Identifier	Value
IUPAC Name	(4-nitrophenyl) acetate
SMILES String	<chem>CC(=O)OC1=CC=C(C=C1)[O-]</chem> <a href="#">[1]</a>
InChI Key	QAUUDNIGJSLPSX-UHFFFAOYSA-N <a href="#">[1]</a>
CAS Number	830-03-5 <a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub> <a href="#">[1]</a>
Synonyms	p-Nitrophenyl acetate, Acetic acid 4-nitrophenyl ester, p-Acetoxynitrobenzene <a href="#">[1]</a>

## Physicochemical and Spectroscopic Properties

The physical and chemical properties of **4-Nitrophenyl acetate** are summarized below. These properties are essential for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Properties of **4-Nitrophenyl Acetate**

Property	Value
Molecular Weight	181.15 g/mol <a href="#">[1]</a>
Appearance	Off-white to beige crystalline powder
Melting Point	77-79 °C
Boiling Point	>110 °C (decomposes)
Density	1.244 g/cm <sup>3</sup> at 20 °C
Solubility	Soluble in ethanol (100 mg/ml), acetone, and dichloromethane. Limited solubility in water.
pKa	Not applicable (ester)

Table 3: Spectroscopic Data for **4-Nitrophenyl Acetate**

Spectroscopic Technique	Key Features
$^1\text{H}$ NMR	Spectral data available in public databases.
$^{13}\text{C}$ NMR	Spectral data available in public databases.
IR Spectroscopy	Conforms to the structure, with characteristic ester and nitro group absorptions.
UV-Vis Spectroscopy	The hydrolysis product, 4-nitrophenol, exhibits strong absorbance at approximately 405 nm under alkaline conditions.

## Experimental Protocols

### Synthesis of 4-Nitrophenyl Acetate

This protocol describes a representative method for the synthesis of **4-Nitrophenyl acetate** via the esterification of 4-nitrophenol with acetic anhydride.

Materials:

- 4-Nitrophenol
- Acetic anhydride
- Pyridine (catalyst)
- Dichloromethane (solvent)
- 5% Hydrochloric acid (HCl) solution
- 5% Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask

- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve 4-nitrophenol in dichloromethane.
- Add a catalytic amount of pyridine to the solution.
- Slowly add a molar excess of acetic anhydride to the stirred solution at room temperature.
- Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with 5% HCl solution, 5% NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **4-Nitrophenyl acetate**.

## Esterase Activity Assay using 4-Nitrophenyl Acetate

This protocol outlines a general method for determining esterase activity by monitoring the hydrolysis of **4-Nitrophenyl acetate**. The production of 4-nitrophenol is measured spectrophotometrically.

Materials:

- **4-Nitrophenyl acetate** stock solution (e.g., in ethanol or DMSO)

- Assay buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme)
- Enzyme solution
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

#### Procedure:

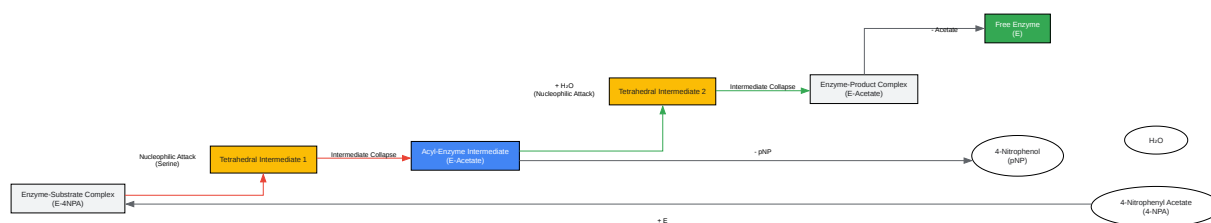
- Prepare a working solution of **4-Nitrophenyl acetate** by diluting the stock solution in the assay buffer to the desired final concentration.
- In a 96-well microplate, add the assay buffer to the wells.
- Add the enzyme solution to the appropriate wells. Include a blank control with buffer instead of the enzyme solution to account for non-enzymatic hydrolysis.
- Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for a few minutes.
- Initiate the reaction by adding the **4-Nitrophenyl acetate** working solution to all wells.
- Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
- Calculate the rate of reaction (change in absorbance per unit time) from the linear portion of the absorbance versus time plot.
- The enzymatic activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-nitrophenolate under the specific assay conditions.

## Reaction Mechanism and Visualization

The enzymatic hydrolysis of **4-Nitrophenyl acetate** by a serine hydrolase, such as chymotrypsin or a generic esterase, typically proceeds via a two-step "ping-pong" mechanism. This involves the formation of a covalent acyl-enzyme intermediate.

**Step 1: Acylation** The serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing 4-nitrophenol and forming an acyl-enzyme intermediate.

**Step 2: Deacylation** A water molecule enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which collapses to release the acetate molecule and regenerate the free enzyme.



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Figure 1. Enzymatic hydrolysis of **4-Nitrophenyl acetate**.

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## References

- 1. Synthesis routes of 4-Nitrophenyl acetate [benchchem.com]
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